molecular formula C16H14O4 B6400381 4-(3-Acetylphenyl)-3-methoxybenzoic acid CAS No. 1261942-66-8

4-(3-Acetylphenyl)-3-methoxybenzoic acid

Cat. No.: B6400381
CAS No.: 1261942-66-8
M. Wt: 270.28 g/mol
InChI Key: SQCNVKQNGZNBFV-UHFFFAOYSA-N
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Description

4-(3-Acetylphenyl)-3-methoxybenzoic acid is a benzoic acid derivative featuring a methoxy group at the 3-position and a 3-acetylphenyl substituent at the 4-position of the aromatic ring.

Properties

IUPAC Name

4-(3-acetylphenyl)-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-10(17)11-4-3-5-12(8-11)14-7-6-13(16(18)19)9-15(14)20-2/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQCNVKQNGZNBFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90689747
Record name 3'-Acetyl-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261942-66-8
Record name 3'-Acetyl-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Acetylphenyl)-3-methoxybenzoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3-methoxybenzoic acid with 3-acetylphenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under reflux conditions in an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of 4-(3-Acetylphenyl)-3-methoxybenzoic acid may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the acylation process, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Acetylphenyl)-3-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 4-(3-Carboxyphenyl)-3-methoxybenzoic acid.

    Reduction: 4-(3-Hydroxyphenyl)-3-methoxybenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Acetylphenyl)-3-methoxybenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Acetylphenyl)-3-methoxybenzoic acid involves its interaction with specific molecular targets. The acetyl group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The overall effect is determined by the specific molecular pathways involved in the compound’s action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and chemical profiles of benzoic acid derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 4-(3-Acetylphenyl)-3-methoxybenzoic acid with key analogs:

Compound Name Substituents Molecular Formula Key Features Biological Activity Source
4-(3-Acetylphenyl)-3-methoxybenzoic acid 3-methoxy, 4-(3-acetylphenyl) C₁₆H₁₄O₄ Acetylphenyl enhances electron-withdrawing effects; methoxy improves solubility Under investigation (structural analog)
4-(tert-butyl)-3-methoxybenzoic acid 3-methoxy, 4-(tert-butyl) C₁₂H₁₆O₃ tert-butyl increases lipophilicity; tested as EGFR inhibitor Anti-cancer (in vitro cytotoxicity assays)
4-(β-D-glucopyranosyloxy)-3-methoxybenzoic acid 3-methoxy, 4-(β-D-glucopyranosyloxy) C₁₄H₁₈O₉ Glycosylation enhances water solubility Cholinesterase inhibitor (bilberry extract)
4-[(4-Fluorophenyl)methoxy]-3-methoxybenzoic acid 3-methoxy, 4-(4-fluorobenzyloxy) C₁₅H₁₃FO₄ Fluorine improves metabolic stability and lipophilicity Pharmaceutical research (discontinued)
Idasanutlin (RG7388) 3-methoxy, complex pyrrolidine substituents C₃₁H₂₉Cl₂F₂N₃O₄ Binds MDM2 to inhibit p53 interaction Anticancer (clinical trials)

Physicochemical Properties

  • Solubility: Methoxy and glucopyranosyloxy groups improve aqueous solubility, critical for bioavailability in hydrophilic environments .

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